An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromopentane
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopentane, also known as n-amyl bromide or pentyl bromide, is a primary alkyl halide with the chemical formula C₅H₁₁Br.[1][2] It is a versatile reagent in organic synthesis, widely utilized for the introduction of the pentyl group into various molecular frameworks.[3][4] Its utility is particularly pronounced in the pharmaceutical and flavor and fragrance industries, where it serves as a key building block for complex molecules.[3][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of 1-bromopentane, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior.
Physical Properties
1-Bromopentane is a colorless to pale yellow liquid at room temperature.[1][5][7] It is characterized by its practical insolubility in water but is soluble in common organic solvents such as ethanol (B145695) and miscible with diethyl ether.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁Br | [1][2][8] |
| Molecular Weight | 151.04 g/mol | [8][9] |
| CAS Number | 110-53-2 | [1][9] |
| Appearance | Colorless to light yellow liquid | [1][5][7] |
| Melting Point | -95 °C | [1][9] |
| Boiling Point | 129-130 °C | [1][9] |
| Density | 1.218 g/mL at 25 °C | [1][9] |
| Refractive Index (n²⁰/D) | 1.444 | [1][9] |
| Vapor Pressure | 12.6 mmHg at 25 °C | [7] |
| Flash Point | 30-31 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol; miscible with diethyl ether | [1] |
Chemical Properties and Reactivity
The chemical reactivity of 1-bromopentane is dominated by the presence of the carbon-bromine bond. Bromine is a good leaving group, making 1-bromopentane an excellent substrate for nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. It is also a precursor for the formation of Grignard reagents, which are powerful carbon nucleophiles.
Nucleophilic Substitution Reactions
As a primary alkyl halide, 1-bromopentane readily undergoes Sₙ2 reactions with a variety of nucleophiles.[10] The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
Grignard Reagent Formation
1-Bromopentane reacts with magnesium metal in an anhydrous ether solvent to form pentylmagnesium bromide, a Grignard reagent.[11][12] This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds.
Experimental Protocols
The following are detailed methodologies for key experiments involving 1-bromopentane.
Synthesis of Pentylmagnesium Bromide (Grignard Reagent)
This protocol describes the preparation of pentylmagnesium bromide. Extreme care must be taken to ensure all glassware and reagents are anhydrous, as Grignard reagents react readily with water.[12]
Materials:
-
1-Bromopentane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the dry three-neck flask with a reflux condenser, dropping funnel, and an inlet for inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask. Gently heat the flask under an inert atmosphere to activate the magnesium.
-
Add a small portion of a solution of 1-bromopentane (1 equivalent) in anhydrous diethyl ether to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.
Williamson Ether Synthesis: Preparation of Pentyl Phenyl Ether
This protocol details the synthesis of pentyl phenyl ether via an Sₙ2 reaction between sodium phenoxide and 1-bromopentane.
Materials:
-
Sodium hydroxide (B78521)
-
1-Bromopentane
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In the round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol with stirring.
-
Add phenol (1 equivalent) to the ethanolic sodium hydroxide solution to form sodium phenoxide.
-
Add 1-bromopentane (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with aqueous sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude pentyl phenyl ether, which can be purified by distillation.
Synthesis of Hexanenitrile via Nucleophilic Substitution
This protocol describes the reaction of 1-bromopentane with sodium cyanide to produce hexanenitrile, a useful method for carbon chain extension.[13][14]
Materials:
-
1-Bromopentane
-
Sodium cyanide
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In the round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in ethanol. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add 1-bromopentane (1 equivalent) to the cyanide solution.
-
Heat the mixture under reflux for several hours. The reaction should be monitored by TLC or GC to determine completion.
-
After cooling, filter the reaction mixture to remove the precipitated sodium bromide.
-
Remove the ethanol from the filtrate by distillation.
-
The remaining residue is the crude hexanenitrile, which can be purified by fractional distillation.
Safety and Handling
1-Bromopentane is a flammable liquid and vapor.[9] It can cause skin and eye irritation and may cause respiratory irritation.[9] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and strong bases.[9]
Conclusion
1-Bromopentane is a fundamental building block in organic chemistry with well-defined physical and chemical properties. Its utility in Sₙ2 and Grignard reactions makes it an invaluable tool for the synthesis of a wide array of organic compounds. The experimental protocols provided herein offer a practical guide for researchers in the effective application of this versatile reagent. Adherence to proper safety precautions is paramount when handling 1-bromopentane to ensure a safe and successful experimental outcome.
References
- 1. 1-Bromopentane [chembk.com]
- 2. Pentane, 1-bromo- [webbook.nist.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. homework.study.com [homework.study.com]
- 6. Solved As shown below, the acetoacetic ester synthesis is a | Chegg.com [chegg.com]
- 7. 1-Bromopentane | C5H11Br | CID 8057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-Bromopentane | 110-53-2 [chemicalbook.com]
- 10. varsitytutors.com [varsitytutors.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
